![molecular formula C12H14 B13794119 Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-1-propenylidene)tricyclo[3.2.1.02,4]oct-6-ene is a complex organic compound known for its unique tricyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1-propenylidene)tricyclo[3.2.1.02,4]oct-6-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methyl-1-propenylidene)tricyclo[3.2.1.02,4]oct-6-ene may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-1-propenylidene)tricyclo[3.2.1.02,4]oct-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce new functional groups, such as halides or amines .
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-1-propenylidene)tricyclo[3.2.1.02,4]oct-6-ene has several scientific research applications:
Chemistry: The compound is used as a model system to study reaction mechanisms and the behavior of tricyclic structures.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-1-propenylidene)tricyclo[3.2.1.02,4]oct-6-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.2.1.02,4]oct-6-ene: A structurally similar compound with different substituents.
2-Methyl-1-propenylidene derivatives: Compounds with similar functional groups but different core structures
Uniqueness
3-(2-Methyl-1-propenylidene)tricyclo[3.2.1.02,4]oct-6-ene stands out due to its specific tricyclic framework and the presence of the 2-methyl-1-propenylidene group.
Eigenschaften
Molekularformel |
C12H14 |
|---|---|
Molekulargewicht |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-7(2)5-10-11-8-3-4-9(6-8)12(10)11/h3-4,8-9,11-12H,6H2,1-2H3 |
InChI-Schlüssel |
POLWZXLXTXJUKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C1C2C1C3CC2C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


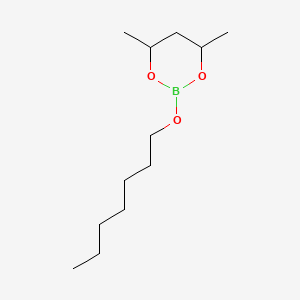
![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)

![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
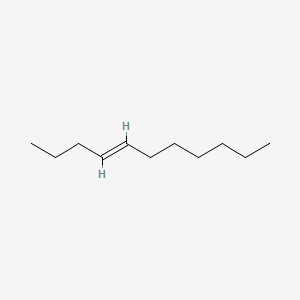
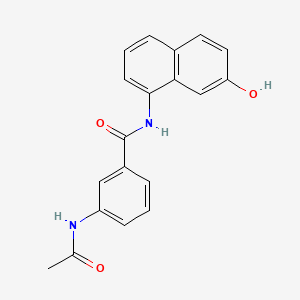

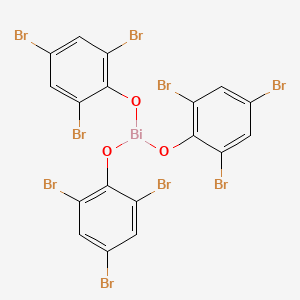

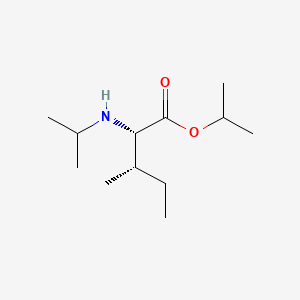
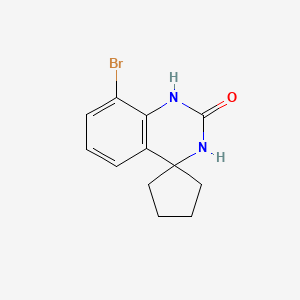
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
